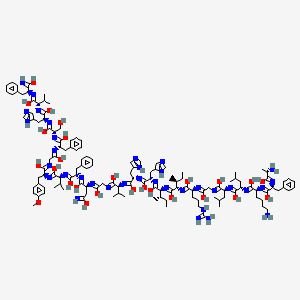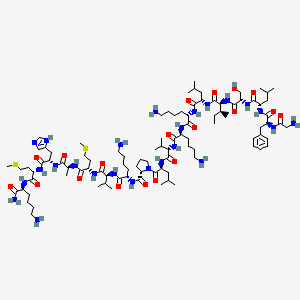
Clavanin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clavanin D is a natural product found in Styela clava with data available.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Properties
Clavanin peptides, including Clavanin D, demonstrate significant antibacterial and antimicrobial properties. Studies have highlighted their effectiveness against a variety of pathogens. Clavanin A, a closely related peptide, has been shown to disrupt bacterial membranes, thereby lysing bacterial cells at concentrations corresponding to its minimum inhibitory concentration (MIC) (Silva et al., 2016). Additionally, Clavanin A has demonstrated improved outcomes in complications from different bacterial infections, showing effectiveness against both Gram-positive and Gram-negative bacteria without cytotoxic activities against mammalian cells (Silva et al., 2014).
Interaction with Membranes
Research has delved into how Clavanin peptides interact with lipid bilayers and membranes. For instance, Clavanin A has been observed to interact strongly and specifically with phosphatidylcholine bilayers, affecting the membrane's properties and potentially disrupting its barrier function (van Kan et al., 2003).
Enhancement by Zinc Ions
The antimicrobial activity of Clavanin peptides, including Clavanin A, is notably enhanced in the presence of zinc ions. Studies indicate that zinc can stabilize the helical conformation of Clavanin A and improve its interaction with membranes, suggesting a potential for the development of synthetic antimicrobial peptides with metal-binding capabilities for therapeutic purposes (Duay et al., 2019).
Role in Immune System
Clavanin peptides have also been explored for their role in innate immunity. The tunicate Styela clava, from which Clavanins are derived, uses these peptides as part of its immune response. The interaction of Clavanin A with zinc ions not only potentiates its antimicrobial activity but also contributes to the immune response in S. clava (Juliano et al., 2017).
Eigenschaften
Bioaktivität |
Antibacterial, Antifungal |
|---|---|
Sequenz |
AFKLLGRIIHHVGNFVYGFSHVF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




